molecular formula C12H18Cl2N2O B15285350 spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine;dihydrochloride

spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine;dihydrochloride

Cat. No.: B15285350
M. Wt: 277.19 g/mol
InChI Key: BWPXOPFWXWARKN-UHFFFAOYSA-N
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Description

Spiro[3H-1-benzofuran-2,4’-piperidine]-3-amine;dihydrochloride is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structural feature where two rings are joined together by a single atom. This particular compound has shown potential in various scientific research applications due to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[3H-1-benzofuran-2,4’-piperidine]-3-amine;dihydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the use of a benzofuran derivative and a piperidine derivative, which undergo a cyclization reaction to form the spiro compound. The reaction conditions often involve the use of a strong base and a suitable solvent to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. The use of high-pressure reactors and specialized catalysts can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Spiro[3H-1-benzofuran-2,4’-piperidine]-3-amine;dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms of the compound .

Scientific Research Applications

Spiro[3H-1-benzofuran-2,4’-piperidine]-3-amine;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of spiro[3H-1-benzofuran-2,4’-piperidine]-3-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets spiro[3H-1-benzofuran-2,4’-piperidine]-3-amine;dihydrochloride apart from these similar compounds is its unique spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H18Cl2N2O

Molecular Weight

277.19 g/mol

IUPAC Name

spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine;dihydrochloride

InChI

InChI=1S/C12H16N2O.2ClH/c13-11-9-3-1-2-4-10(9)15-12(11)5-7-14-8-6-12;;/h1-4,11,14H,5-8,13H2;2*1H

InChI Key

BWPXOPFWXWARKN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C(C3=CC=CC=C3O2)N.Cl.Cl

Origin of Product

United States

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